4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide
Description
4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core with critical substitutions: an amino group at position 4, a methyl group at position 6, and a carboxamide moiety at position 7. Structural analogs within the pyrrolo- and pyrazolo-pyrimidine families demonstrate diverse biological activities, including anticancer and antiviral effects, making comparative analysis essential for understanding structure-activity relationships (SAR) .
Properties
Molecular Formula |
C9H11N5O |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
4-amino-N,6-dimethylpyrrolo[3,4-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C9H11N5O/c1-11-9(15)7-6-5(3-14(7)2)8(10)13-4-12-6/h3-4H,1-2H3,(H,11,15)(H2,10,12,13) |
InChI Key |
BYWLBJNIZQPBCE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2C(=CN1C)C(=NC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2,6-dimethylpyrimidine with ethyl cyanoacetate, followed by cyclization and subsequent amide formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as a kinase inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the kinase, preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK active site, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s pyrrolo[3,4-d]pyrimidine core differs from analogs in the following ways:
- Pyrrolo[2,3-d]pyrimidines (e.g., compounds 26–28 in ): These feature a fused pyrrole ring at positions 2 and 3 of the pyrimidine, altering electronic distribution and steric interactions compared to the 3,4-fused core. Such positional changes can significantly affect binding to biological targets like kinases or enzymes .
- Compound 4c demonstrated potent apoptosis induction in hematological malignancies at low µM concentrations (1–4 µM), suggesting that core heterocycle modifications influence potency .
- Thieno[3,2-d]pyrimidines (): Substitution with a thiophene ring increases lipophilicity and may improve membrane permeability but could reduce aqueous solubility .
Substituent Effects
Table 1: Key Substituents and Properties of Analogs
- Amino and Carboxamide Groups: The 4-amino and 7-carboxamide groups in the target compound are conserved in many analogs (e.g., compounds in and ). These moieties likely contribute to hydrogen bonding with biological targets, enhancing affinity .
- Chlorinated Benzylamino Groups: Analogs with 2-chloro or dichloro substituents () exhibit higher lipophilicity, which may improve cell penetration but could elevate toxicity risks .
Biological Activity
4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. Its molecular structure features an amino group at the 4-position and a carboxamide group at the 7-position, which may enhance its interaction with biological targets, especially kinases involved in tumor growth.
- Molecular Formula : C10H12N4O
- Molecular Weight : 205.22 g/mol
- CAS Number : 1708255-02-0
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other kinases implicated in cancer progression.
Anticancer Potential
Studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine show cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have exhibited IC50 values in the nanomolar range against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to inhibit specific kinases. This inhibition can disrupt critical signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid | C8H8N4O2 | Moderate cytotoxicity against cancer cell lines |
| 5-Methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide | C9H10N4O | Potential anti-inflammatory properties |
| 2-Amino-5-(trifluoromethyl)-pyrrolo[3,4-d]pyrimidine | C8H8F3N5 | Inhibits specific kinases involved in tumor growth |
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, derivatives tested against MCF-7 and HCT-116 demonstrated effective inhibition of cell growth .
- Kinase Inhibition : The compound's structural characteristics suggest a high potential for kinase inhibition. Research into similar pyrrolo[3,4-d]pyrimidines has revealed their effectiveness in inhibiting CDKs and other kinases crucial for tumor development .
- Pharmacological Properties : A study assessing the pharmacological properties of related compounds indicated that those with modifications at the amino or carboxamide positions often show enhanced selectivity and potency against specific kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

